molecular formula C9H12O2P+ B13783250 Ethyl-oxo-phenylmethoxyphosphanium

Ethyl-oxo-phenylmethoxyphosphanium

Cat. No.: B13783250
M. Wt: 183.16 g/mol
InChI Key: UDFALHRNWUPGIQ-UHFFFAOYSA-N
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Description

Ethyl-phosphinic acid benzyl ester is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of both ethyl and benzyl ester groups attached to a phosphinic acid moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl-phosphinic acid benzyl ester can be synthesized through several methods. One common approach involves the reaction of ethyl phosphinate with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically proceeds under mild conditions, yielding the desired ester product .

Another method involves the palladium-catalyzed arylation of ethyl benzyl-oxymethylphosphinate with aryl halides, followed by hydrogenolysis of the benzyl protecting group and hydrolysis of the ester function .

Industrial Production Methods

Industrial production of ethyl-phosphinic acid benzyl ester often employs continuous flow esterification processes. In these methods, phosphinic acid is reacted with ethyl alcohol and other linear or branched alcohols at elevated temperatures (160–200°C) to afford the ester in high yields .

Chemical Reactions Analysis

Types of Reactions

Ethyl-phosphinic acid benzyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl-phosphinic acid benzyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl-phosphinic acid benzyl ester involves its interaction with various molecular targets. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can be reversible or irreversible, depending on the nature of the enzyme and the specific interactions involved .

Comparison with Similar Compounds

Similar Compounds

  • Methylphosphinic acid benzyl ester
  • Phenylphosphinic acid benzyl ester
  • Ethylphosphonic acid benzyl ester

Uniqueness

Ethyl-phosphinic acid benzyl ester is unique due to its specific ester groups, which confer distinct reactivity and solubility properties compared to similar compounds. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis .

Conclusion

Ethyl-phosphinic acid benzyl ester is a versatile and valuable compound with numerous applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it an important intermediate in the synthesis of more complex organophosphorus compounds.

Properties

Molecular Formula

C9H12O2P+

Molecular Weight

183.16 g/mol

IUPAC Name

ethyl-oxo-phenylmethoxyphosphanium

InChI

InChI=1S/C9H12O2P/c1-2-12(10)11-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3/q+1

InChI Key

UDFALHRNWUPGIQ-UHFFFAOYSA-N

Canonical SMILES

CC[P+](=O)OCC1=CC=CC=C1

Origin of Product

United States

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